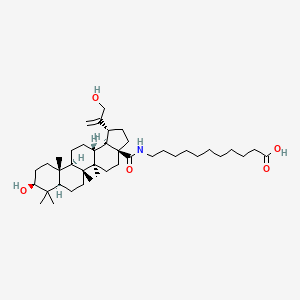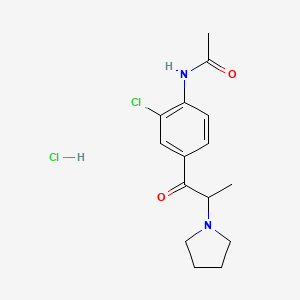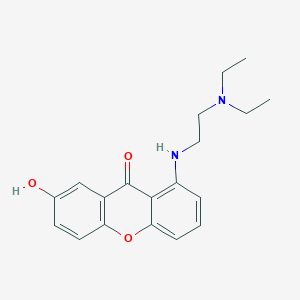
1-((2-(Diethylamino)ethyl)amino)-7-hydroxy-9H-xanthen-9-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((2-(Diethylamino)ethyl)amino)-7-hydroxy-9H-xanthen-9-one is a chemical compound that belongs to the xanthene family. This compound is known for its vibrant fluorescence properties, making it useful in various scientific and industrial applications. Its structure consists of a xanthene core with a diethylaminoethylamino group and a hydroxyl group, which contribute to its unique chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-(Diethylamino)ethyl)amino)-7-hydroxy-9H-xanthen-9-one typically involves the condensation of 7-hydroxy-9H-xanthen-9-one with 2-(diethylamino)ethylamine. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity. The reaction can be represented as follows:
7-hydroxy-9H-xanthen-9-one+2-(diethylamino)ethylamine→this compound
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow synthesis, which allows for better control over reaction parameters and scalability. The use of automated reactors and real-time monitoring systems can further enhance the efficiency and consistency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-((2-(Diethylamino)ethyl)amino)-7-hydroxy-9H-xanthen-9-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered fluorescence properties.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of substituted derivatives with varying functional groups.
Wissenschaftliche Forschungsanwendungen
1-((2-(Diethylamino)ethyl)amino)-7-hydroxy-9H-xanthen-9-one has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent dye in various analytical techniques such as fluorescence spectroscopy and chromatography.
Biology: Employed as a fluorescent marker in cell imaging and molecular biology studies.
Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent in certain medical conditions.
Industry: Utilized in the manufacturing of fluorescent inks, dyes, and sensors.
Wirkmechanismus
The mechanism of action of 1-((2-(Diethylamino)ethyl)amino)-7-hydroxy-9H-xanthen-9-one primarily involves its ability to fluoresce under specific conditions. The compound absorbs light at a particular wavelength and emits light at a different wavelength, which is detected and measured in various applications. The molecular targets and pathways involved in its fluorescence properties include the interaction of the xanthene core with light and the influence of the diethylaminoethylamino and hydroxyl groups on the electronic structure of the molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fluorescein: Another xanthene derivative with similar fluorescence properties but different functional groups.
Rhodamine: A related compound with a similar xanthene core but different substituents, leading to variations in fluorescence characteristics.
Eosin: A xanthene dye with bromine atoms, used in histology and as a biological stain.
Uniqueness
1-((2-(Diethylamino)ethyl)amino)-7-hydroxy-9H-xanthen-9-one is unique due to its specific combination of functional groups, which confer distinct fluorescence properties and make it suitable for a wide range of applications. Its ability to undergo various chemical reactions also allows for the synthesis of numerous derivatives with tailored properties for specific uses.
Eigenschaften
CAS-Nummer |
86456-17-9 |
|---|---|
Molekularformel |
C19H22N2O3 |
Molekulargewicht |
326.4 g/mol |
IUPAC-Name |
1-[2-(diethylamino)ethylamino]-7-hydroxyxanthen-9-one |
InChI |
InChI=1S/C19H22N2O3/c1-3-21(4-2)11-10-20-15-6-5-7-17-18(15)19(23)14-12-13(22)8-9-16(14)24-17/h5-9,12,20,22H,3-4,10-11H2,1-2H3 |
InChI-Schlüssel |
DYWVMMQYZPFLFF-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCNC1=C2C(=CC=C1)OC3=C(C2=O)C=C(C=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


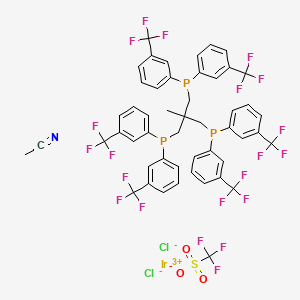
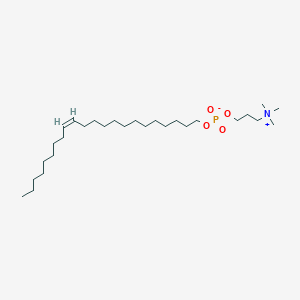
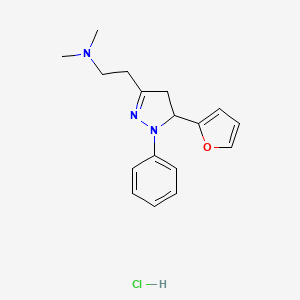
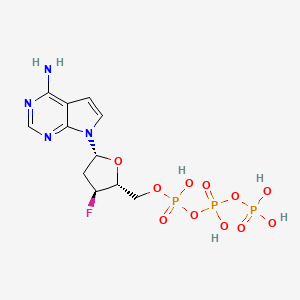

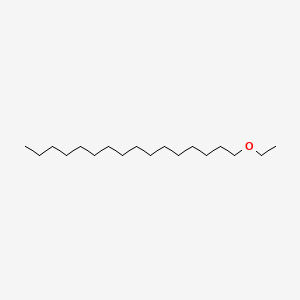
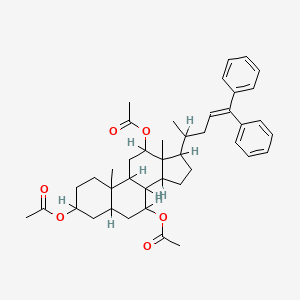
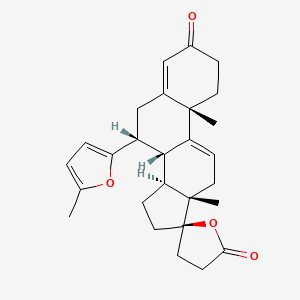

![methanesulfonic acid;4-[3-[4-(2-methylimidazol-1-yl)phenyl]sulfanylphenyl]oxane-4-carboxamide](/img/structure/B12787650.png)
